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L-TYROSINE (RING-13C6)

Cat. No.: B1579877
M. Wt: 187.14
Attention: For research use only. Not for human or veterinary use.
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Description

Principles of Carbon-13 (¹³C) Isotope Applications in Metabolic Investigations

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon, making up about 1.1% of all carbon atoms on Earth. wikipedia.org Its key feature for metabolic research is its non-zero nuclear spin, which makes it detectable by NMR spectroscopy, and its slightly heavier mass, which allows for its differentiation from the more abundant Carbon-12 (¹²C) by mass spectrometry. wikipedia.orgmoravek.com

In metabolic studies, a substrate enriched with ¹³C is introduced into a biological system. moravek.com As the organism metabolizes this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the pattern and extent of ¹³C incorporation into these metabolites, researchers can elucidate the activity of specific metabolic pathways. medsciencegroup.us

This technique, often referred to as ¹³C metabolic flux analysis, provides a dynamic view of cellular metabolism that is not achievable with traditional methods that only measure metabolite concentrations. wikipedia.org It allows scientists to map the flow of carbon atoms through complex biochemical reaction networks in real-time. moravek.com

Specificity of L-Tyrosine (RING-¹³C₆) as a Molecular Probe in Advanced Biological Research

L-Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid L-phenylalanine. sigmaaldrich.com It serves as a fundamental building block for protein synthesis and is a precursor to a host of vital biological molecules, including neurotransmitters and hormones. wikipedia.orgsigmaaldrich.com

L-Tyrosine (RING-¹³C₆) is a specialized form of L-Tyrosine where the six carbon atoms of its aromatic ring are replaced with the ¹³C isotope. This specific labeling makes it an exceptionally powerful molecular probe for several reasons:

Tracing Aromatic Metabolism: The labeled ring allows for the direct tracking of the metabolic fate of the tyrosine molecule's aromatic portion. This is particularly important for studying its conversion into catecholamines and thyroid hormones. creative-proteomics.comnih.gov

Protein Synthesis Rate Measurement: By measuring the rate of incorporation of L-Tyrosine (RING-¹³C₆) into newly synthesized proteins, researchers can accurately quantify protein synthesis rates in various tissues. nih.gov

Neurotransmitter Dynamics: L-Tyrosine is the direct precursor to the neurotransmitter dopamine (B1211576), which is subsequently converted to norepinephrine (B1679862) and epinephrine (B1671497). creative-proteomics.comexamine.com Using L-Tyrosine (RING-¹³C₆), scientists can trace the entire synthesis pathway of these crucial catecholamines in the brain and other tissues, providing insights into neurological function and disease. nih.govexamine.com

The use of L-Tyrosine (RING-¹³C₆) in conjunction with advanced analytical techniques like high-resolution mass spectrometry and NMR provides unparalleled detail in metabolic studies, making it a cornerstone of modern biochemical and biomedical research. isotope.comresearchgate.net

Research Applications of L-Tyrosine (RING-¹³C₆)

The unique properties of L-Tyrosine (RING-¹³C₆) have led to its application in a wide array of research fields, providing detailed insights into complex biological phenomena.

Table 1: Research Applications of L-Tyrosine (RING-¹³C₆)

Research AreaSpecific ApplicationKey Findings
Metabolic Pathway Analysis Tracing the conversion of tyrosine to other vital compounds.Enables the mapping of pathways leading to the synthesis of catecholamines (dopamine, norepinephrine, epinephrine) and thyroid hormones. creative-proteomics.comnih.gov
Protein Synthesis Studies Quantifying the rate of new protein formation in various tissues.Allows for precise measurement of fractional synthesis rates (FSR) of proteins, crucial for understanding muscle growth, repair, and disease-related changes.
Neurotransmitter Research Investigating the dynamics of dopamine, norepinephrine, and epinephrine synthesis in the brain.Provides a method to track the synthesis and turnover of these neurotransmitters, offering insights into conditions like Parkinson's disease and stress responses. examine.comresearchgate.net
Cancer Metabolism Studying the altered metabolic pathways in tumor cells.Research has shown that the uptake and metabolism of labeled tyrosine can differ between viable and non-viable tumor regions, highlighting its role in cancer cell proliferation.
Pharmacokinetics Serving as an internal standard for quantifying unlabeled tyrosine and its metabolites.The use of ¹³C₆-labeled internal standards improves the accuracy and reliability of mass spectrometry-based measurements of thyroid hormones and other metabolites in tissue samples. researchgate.net

Properties

Molecular Weight

187.14

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Tyrosine Ring ¹³c₆ Utilization

Advanced Spectrometric Techniques for L-Tyrosine (RING-¹³C₆) Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a fundamental technique for determining the structure and dynamics of molecules in solution and in the solid state. Isotopic labeling with ¹³C is often essential for these studies.

Biomolecular NMR uses stable isotopes like ¹³C, ¹⁵N, and ²H to study the structure, function, and dynamics of proteins and other macromolecules. eurisotop.comchemie-brunschwig.ch L-Tyrosine (RING-¹³C₆) is commercially available for such applications, where it can be incorporated into proteins. isotope.comisotope.com This labeling strategy is critical for simplifying complex NMR spectra and for performing specific experiments that probe the local environment of the tyrosine residue.

A key application is in studying protein dynamics, such as the "breathing" motions associated with the flipping of aromatic rings within a protein's hydrophobic core. nih.gov NMR studies have shown that even a buried tyrosine side chain can undergo 180° rotations, a process that requires concerted movements from surrounding residues. nih.gov Using ¹³C-labeling allows researchers to track the specific signals from the tyrosine ring carbons, providing insights into the rate and mechanism of these dynamic events. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for L-Tyrosine This table shows the characteristic signals from the carbon atoms in L-Tyrosine Hydrochloride, illustrating the type of data obtained from ¹³C NMR spectroscopy.

Carbon AtomChemical Shift (ppm)
Carboxyl (C=O)172.6 researchgate.net
Para-carbon (C-OH)156.4 researchgate.net
Ortho-carbons (to alkyl group)132.0 researchgate.net
Meta-carbons (to alkyl group)117.2 researchgate.net
Ring carbon with alkyl substituent126.8 researchgate.net
Alpha-carbon (Cα)55.4 researchgate.net
Beta-carbon (Cβ)35.9 researchgate.net

For large, non-crystalline, or insoluble biological assemblies, solid-state NMR (ssNMR) is an indispensable tool for structural analysis. Research into the architecture of fungal eumelanins in the cell wall of Cryptococcus neoformans has utilized L-[ring-¹³C₆]dopa, a direct derivative of tyrosine. nih.gov By incorporating this labeled precursor, researchers could use 2D ¹³C-¹³C correlation ssNMR experiments to probe the proximities between atoms. nih.gov These experiments revealed that the aromatic ring of the melanin (B1238610) pigment associates hydrophobically with other components rather than through direct covalent bonds, providing crucial insights into the macromolecular assembly of this complex biopolymer. nih.gov

Computational and Mathematical Modeling in L-Tyrosine (RING-¹³C₆) Tracer Studies

The data generated from L-Tyrosine (RING-¹³C₆) tracer experiments, whether from MS or NMR, often requires computational and mathematical models for full interpretation. tum.de Metabolic Flux Analysis (MFA) is a key computational technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. tum.dediva-portal.org

When a ¹³C tracer like L-Tyrosine (RING-¹³C₆) is introduced, the specific labeling patterns that appear in downstream metabolites provide a set of constraints that allow for the precise calculation of intracellular fluxes. diva-portal.org This approach provides a quantitative view of the metabolic state that is not achievable with label-free measurements alone. diva-portal.org

In whole-body metabolic studies, mathematical equations are used to analyze tracer kinetics from plasma samples. For example, the whole-body production rate of a metabolite can be calculated by dividing the administered tracer dose by the area under the curve (AUC) of the tracer's enrichment over time. researchgate.net This framework allows for the calculation of amino acid conversion rates, such as the hydroxylation of phenylalanine to tyrosine, providing a quantitative measure of specific metabolic pathways in vivo. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
L-Tyrosine (RING-¹³C₆)
L-Tyrosine
L-[ring-¹³C₆]-Phenylalanine (¹³C₆-Phe)
3-Nitro-l-tyrosine
3-Chloro-l-tyrosine
3-Nitro-l-tyrosine (RING-¹³C₆)
Glucose
Glutamine
L-[ring-¹³C₆]dopa
L-Tyrosine Hydrochloride

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA) for Pathway Elucidation

¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com The fundamental principle involves introducing a ¹³C-labeled substrate, such as L-Tyrosine (RING-¹³C₆), into a biological system and tracking the distribution of the ¹³C label throughout the metabolic network. creative-proteomics.com As the cells metabolize the labeled tyrosine, the ¹³C atoms are incorporated into various downstream metabolites. creative-proteomics.com

The general workflow of a ¹³C-MFA experiment consists of several key steps:

Experimental Design : This initial phase involves selecting the appropriate ¹³C-labeled tracer and identifying the key metabolic pathways to be investigated. researchgate.net

Tracer Experiment : The ¹³C-labeled substrate is introduced to the cells, which are then allowed to reach an isotopic steady state, meaning the labeling patterns of the metabolites are stable over time. nih.gov

Isotopic Labeling Measurement : Analytical techniques like mass spectrometry or NMR are used to measure the mass isotopomer distributions of key metabolites, particularly protein-bound amino acids. cymitquimica.comresearchgate.net

Flux Estimation : A computational model of the cell's metabolic network is used to simulate the flow of ¹³C isotopes. By fitting the simulated labeling patterns to the experimentally measured data, the intracellular metabolic fluxes can be estimated. ub.edu

Statistical Analysis : The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined. researchgate.net

L-Tyrosine (RING-¹³C₆) is particularly valuable in ¹³C-MFA studies for elucidating pathways involving aromatic amino acid metabolism. For instance, it can be used to trace the conversion of phenylalanine to tyrosine, a critical reaction in protein metabolism. acu.edu.aunih.gov By measuring the enrichment of ¹³C₆-Tyrosine derived from administered ¹³C₆-Phenylalanine, researchers can quantify the rate of this conversion. acu.edu.aunih.gov This approach has been applied to study metabolic changes in various contexts, including cancer research, where altered amino acid metabolism is a known hallmark. acu.edu.aunih.gov

Isotopically nonstationary MFA (INST-MFA) is an alternative approach that measures the transient labeling of metabolites over time, which can be advantageous when a steady state is not reached. researchgate.net This method enhances sensitivity in capturing changes in reversible fluxes and metabolite pools. researchgate.net

Compartmental Modeling of Phenylalanine and Tyrosine Kinetics

Compartmental modeling is a mathematical approach used to describe the kinetics of substances in a biological system by dividing the system into a finite number of interconnected compartments. nih.govphysiology.org When studying phenylalanine and tyrosine metabolism, L-Tyrosine (RING-¹³C₆) and other stable isotopes are used as tracers to follow the movement and transformation of these amino acids between different physiological pools. nih.govphysiology.org

A common application is the development of multi-compartment models to assess whole-body protein metabolism. nih.govphysiology.org For example, a four-compartment model has been developed to describe phenylalanine and tyrosine kinetics following an intravenous bolus of L-[ring-¹³C₆]phenylalanine and L-[ring-²H₄]tyrosine. nih.govphysiology.org This model can provide estimates for key metabolic fluxes, including:

The rate of conversion of phenylalanine to tyrosine (phenylalanine hydroxylation). nih.govphysiology.org

The rate of protein synthesis and breakdown. nih.govphysiology.org

The net balance between protein synthesis and breakdown. nih.govphysiology.org

These models are typically identified by fitting the model's predictions to the dynamic tracer data collected from plasma samples over time. researchgate.net Software such as SAAM II is often used for this purpose. physiology.orgresearchgate.net The use of multiple tracers, like ¹³C-labeled phenylalanine and deuterium-labeled tyrosine, allows for a more comprehensive and accurate estimation of the fluxes within the phenylalanine-tyrosine pathway. researchgate.netbas.bg

A study utilizing a six-compartment model following a pulse injection of L-[ring-¹³C₆]Phe and L-[ring-²H₄]Tyr in healthy subjects provided detailed insights into the kinetics of these amino acids. researchgate.netbas.bg The data from this model can be summarized as follows:

ParameterDescription
L-[ring-¹³C₆]PheTracer used to follow the metabolic fate of Phenylalanine.
L-[ring-²H₄]TyrTracer used to follow the metabolic fate of Tyrosine.
PHE-6, TYR-6, TYR-4Mass isotopologues measured by LC-MS/MS to determine tracer-to-tracee ratios. researchgate.net
Compartmental FluxesEstimates of the rates of transfer between different metabolic pools, including the conversion of Phenylalanine to Tyrosine. researchgate.net

The results from such compartmental models offer a more physiologically relevant and detailed understanding of amino acid metabolism compared to non-compartmental approaches. researchgate.netbas.bg

¹³C Data Integration with Systems Biology Approaches

The data generated from ¹³C labeling experiments with L-Tyrosine (RING-¹³C₆) can be integrated into broader systems biology frameworks to gain a more holistic understanding of cellular metabolism. ub.edu Systems biology aims to understand the complex interactions between the various components of a biological system. ub.edu By combining ¹³C-MFA data with other 'omics' data, such as transcriptomics, proteomics, and metabolomics, researchers can build more comprehensive and predictive models of cellular behavior. ub.edu

One key application is in the study of metabolic reprogramming in diseases like cancer. nih.govresearchgate.net For instance, mass spectrometry imaging (MSI) can be used to visualize the spatiotemporal distribution of L-[ring-¹³C₆]-Phenylalanine and its metabolite, L-[ring-¹³C₆]-Tyrosine, within tumor tissues. acu.edu.aunih.gov This allows for the investigation of local metabolic kinetics in the context of the tumor microenvironment. acu.edu.aunih.gov Studies have shown that the abundance of both ¹³C₆-Phe and ¹³C₆-Tyr can be higher in viable tumor regions compared to non-viable regions, highlighting the altered amino acid metabolism in cancer cells. acu.edu.aunih.gov

The integration of ¹³C data can also be used to refine and validate genome-scale metabolic models. ub.edu These models provide a comprehensive representation of an organism's metabolic capabilities and can be used to predict metabolic fluxes under different conditions. By constraining these models with experimentally determined fluxes from ¹³C-MFA, their predictive accuracy can be significantly improved.

Furthermore, the "Precursor of Origin Determination in Untargeted Metabolomics" (PODIUM) pipeline utilizes ¹³C-labeled precursors like L-Tyrosine (RING-¹³C₆) to identify all metabolites derived from a specific precursor in an untargeted metabolomics dataset. frontiersin.org This approach has been used in plants to trace the metabolic fate of phenylalanine and tyrosine into a wide array of downstream specialized metabolites. frontiersin.org

A summary of key findings from integrated approaches is presented below:

TechniqueOrganism/SystemKey FindingsReference
MALDI-FTICR-MSIMouse-xenograft lung tumorHigher abundance of ¹³C₆-Phe and ¹³C₆-Tyr in viable tumor regions. Delayed temporal trend of ¹³C₆-Tyr enrichment compared to ¹³C₆-Phe. acu.edu.aunih.gov acu.edu.aunih.gov
PODIUM with LC-MSSorghum seedlingsIdentified over 600 metabolites derived from Phe and Tyr. frontiersin.org Showed differential incorporation of ¹³C from Phe and Tyr into downstream flavonoids. frontiersin.org frontiersin.org

By integrating ¹³C tracer data with other high-throughput data and computational modeling, a more complete picture of metabolic regulation and function can be achieved.

Applications of L Tyrosine Ring ¹³c₆ in Elucidating Biochemical Pathways

Amino Acid Metabolism and Interconversion Dynamics

The use of L-Tyrosine (RING-¹³C₆) in tracer studies has significantly advanced our understanding of how amino acids are metabolized and converted within the body. By tracking the appearance of the ¹³C label in various metabolites, researchers can quantify the rates of specific metabolic reactions.

Phenylalanine-Tyrosine Hydroxylation and Conversion Pathways

The conversion of phenylalanine to tyrosine is a critical step in amino acid metabolism, primarily occurring in the liver and kidneys. nih.gov L-Tyrosine (RING-¹³C₆) is often used in conjunction with labeled phenylalanine, such as L-[ring-¹³C₆]phenylalanine, to study this conversion. nih.gov The appearance of L-[ring-¹³C₆]tyrosine in plasma following the administration of L-[ring-¹³C₆]phenylalanine provides a direct measure of phenylalanine hydroxylase activity. nih.gov This methodology has been instrumental in exploring local phenylalanine metabolism in the context of cancer tissue morphology, where the spatiotemporal distribution of both the parent amino acid and its metabolite can be imaged using techniques like MALDI-FTICR-MSI. nih.govnih.gov

Research has shown that in tumor tissues, the abundance of ¹³C₆-labeled phenylalanine is highest shortly after injection and then decreases, while the enrichment of ¹³C₆-labeled tyrosine shows a delayed increase, reflecting the time course of the conversion process. nih.govnih.gov These studies have revealed that viable tumor regions tend to have higher abundances of both labeled phenylalanine and tyrosine compared to non-viable regions. nih.govnih.gov

Tyrosine Catabolism and Degradation Routes

L-Tyrosine (RING-¹³C₆) also serves as a valuable tracer for elucidating the various pathways of tyrosine catabolism. In some microorganisms, for instance, L-tyrosine can be completely broken down through the homogentisate (B1232598) pathway. science.gov In more complex organisms, including plants and animals, tyrosine is a precursor for a wide array of specialized metabolites. researchgate.netfrontiersin.org Isotopic labeling studies using L-Tyrosine (RING-¹³C₆) have been employed in sorghum seedlings to identify metabolites derived from tyrosine, helping to map out the phenylalanine and tyrosine-derived soluble metabolomes. frontiersin.org These studies have shown that phenylalanine and tyrosine can be metabolized into a variety of compounds, with some pathways being uniquely fed by one of these amino acids. frontiersin.org

Whole-Body Amino Acid Flux Assessment

In critically ill patients, for example, studies using a pulse of 18 stable amino acid tracers, including a deuterated form of tyrosine, have shown a significant upregulation of the metabolism of most amino acids. nih.gov Research has also demonstrated that in both healthy individuals and those with conditions like type 2 diabetes, whole-body phenylalanine and tyrosine flux are influenced by nutritional interventions, such as the co-ingestion of protein with carbohydrates. nih.gov

Protein Turnover and Synthesis Investigations

One of the most powerful applications of L-Tyrosine (RING-¹³C₆) is in the study of protein turnover, encompassing both protein synthesis and breakdown. These measurements are vital for understanding how tissues adapt to various stimuli, such as exercise and nutrition, and how diseases can impact protein metabolism.

Measurement of Fractional Protein Synthesis Rates (FSR) in Tissues

The fractional synthesis rate (FSR) of protein, which is the percentage of the tissue protein pool that is newly synthesized over a given time, can be accurately measured using L-Tyrosine (RING-¹³C₆) or, more commonly, L-[ring-¹³C₆]phenylalanine. The incorporation of the labeled amino acid into tissue proteins is quantified, and the FSR is calculated by dividing this incorporation by the enrichment of the precursor amino acid pool (typically plasma or intracellular free amino acids). unja.ac.id

This method has been applied to various tissues, providing valuable comparative data. For instance, studies have shown that protein synthesis rates in the human brain are significantly higher than in skeletal muscle. oup.com In patients with pancreatic cancer, pancreatic tumor protein synthesis rates were found to be lower than in the surrounding healthy pancreatic tissue and the liver. nih.gov

Table 1: Fractional Protein Synthesis Rates (FSR) in Various Human Tissues

TissueFSR (%/h)ConditionReference
Vastus Lateralis Muscle0.05 ± 0.01Fasted, Pre-surgery oup.com
Temporalis Muscle0.04 ± 0.01Fasted, Pre-surgery oup.com
Hippocampal Brain Tissue0.13 ± 0.01Fasted, Pre-surgery oup.com
Neocortical Brain Tissue0.17 ± 0.01Fasted, Pre-surgery oup.com
Pancreatic Tumor0.268 ± 0.053Post-absorptive, Pancreatic Cancer Patients nih.gov
Pancreatic Tissue (Healthy)0.694 ± 0.228Post-absorptive, Pancreatic Cancer Patients nih.gov
Liver Tissue0.448 ± 0.043Post-absorptive, Pancreatic Cancer Patients nih.gov
Vastus Lateralis Muscle0.035 ± 0.005Post-absorptive, Pancreatic Cancer Patients nih.gov
Mixed Muscle0.060 ± 0.004During resistance exercise with carbohydrate ingestion physiology.org
Mixed Muscle0.088 ± 0.012During resistance exercise with carbohydrate and protein ingestion physiology.org

Quantification of Whole-Body Protein Balance

Whole-body protein balance is the net result of whole-body protein synthesis and breakdown. A positive balance indicates an anabolic state (net protein gain), while a negative balance signifies a catabolic state (net protein loss). By using a dual-tracer approach, often with L-[ring-¹³C₆]phenylalanine and a deuterated tyrosine tracer, researchers can calculate whole-body protein synthesis, breakdown, and oxidation rates. nih.govresearchgate.net

Studies have shown that nutritional interventions can significantly impact whole-body protein balance. For example, during continuous endurance exercise, the co-ingestion of protein with carbohydrates stimulates whole-body protein synthesis and results in a positive net protein balance compared to carbohydrate ingestion alone. nih.gov Similarly, during resistance exercise, protein co-ingestion with carbohydrates can shift the body from a negative to a positive whole-body net protein balance. physiology.org

Table 2: Whole-Body Protein Metabolism During Exercise with Different Nutritional Interventions

ParameterCarbohydrate (CHO) IngestionCarbohydrate + Protein (CHO+PRO) IngestionConditionReference
Phenylalanine Flux (μmol·kg⁻¹·h⁻¹)54 ± 270 ± 3During Resistance Exercise physiology.org
Tyrosine Flux (μmol·kg⁻¹·h⁻¹)58 ± 3115 ± 8During Resistance Exercise physiology.org
Whole-Body Protein Breakdown-8.4 ± 3.6% lower than CHODuring Resistance Exercise physiology.org
Whole-Body Protein Synthesis-33 ± 3% higher than CHODuring Resistance Exercise physiology.org
Whole-Body Net Protein Balance (μmol phenylalanine·kg⁻¹·h⁻¹)-4.4 ± 0.316.3 ± 0.4During Resistance Exercise physiology.org
Whole-Body Protein Synthesis-22 ± 3% higher than CHODuring Endurance Exercise nih.gov
Whole-Body Net Protein BalanceSlightly negativePositiveDuring Endurance Exercise nih.gov

Protein Breakdown Rate Determination

The use of stable isotope-labeled amino acids, such as L-Tyrosine (RING-¹³C₆), is a cornerstone of modern metabolic research, providing a powerful and safe method to investigate protein metabolism in vivo. maastrichtuniversity.nl This technique allows for the dynamic measurement of protein synthesis and breakdown, offering insights that static measurements of metabolite concentrations cannot provide. physoc.org The fundamental principle involves introducing a labeled amino acid (the "tracer") into a biological system and monitoring its dilution by the unlabeled equivalent (the "tracee") that is released during protein breakdown. nih.gov

The rate of protein breakdown can be determined by measuring the rate of appearance (Ra) of an unlabeled amino acid in the arterial blood pool, which is calculated from the dilution of the infused stable isotope-labeled tracer. nih.gov This approach, often referred to as the arterial-venous (A-V) balance method, provides a quantitative measure of the release of amino acids from protein stores, such as muscle. nih.gov By combining the measurement of Ra with the rate of disappearance (Rd) of the tracer from the arterial pool (an indicator of protein synthesis), a net protein balance can be calculated. nih.gov

Methodologies employing primed constant infusions of ¹³C-labeled essential amino acids like phenylalanine and leucine (B10760876) have become the 'gold standard' for these studies. nih.gov This is because they are essential amino acids, meaning their appearance in the body is primarily from protein breakdown, assuming no exogenous intake. nih.gov The use of L-Tyrosine (RING-¹³C₆) follows similar principles. The six ¹³C atoms in the aromatic ring provide a distinct mass shift that can be accurately detected using mass spectrometry (MS), allowing for precise quantification of tracer enrichment in biological samples. isotope.com

The data obtained from these tracer studies are crucial for understanding the regulation of protein metabolism in various physiological and pathological states. For instance, this methodology has been instrumental in determining the effects of nutrition, exercise, and hormonal changes on muscle protein turnover. physoc.orgnih.gov

Biosynthesis of Secondary Metabolites and Natural Products

L-Tyrosine (RING-¹³C₆) serves as an invaluable tool in the field of natural product biosynthesis, enabling researchers to trace the intricate pathways leading to a vast array of secondary metabolites. By introducing this labeled precursor into an organism, scientists can follow the incorporation of the ¹³C-labeled aromatic ring into downstream compounds, thereby elucidating their biosynthetic origins. viper.ac.in

Plants produce a diverse range of secondary metabolites derived from the aromatic amino acids phenylalanine and tyrosine. researchgate.net The use of stable isotope labeling with compounds like L-Tyrosine (RING-¹³C₆) and L-Phenylalanine (RING-¹³C₆) has been pivotal in unraveling the complex networks of plant specialized metabolism. frontiersin.orgosti.gov These labeled precursors allow for the unambiguous identification of metabolites derived from either amino acid, even when their downstream pathways converge. frontiersin.org

The phenylpropanoid pathway is a major route for the biosynthesis of a wide variety of plant compounds, starting from phenylalanine or, in some plants, tyrosine. viper.ac.infrontiersin.org L-Tyrosine can be converted to p-coumaric acid by the enzyme tyrosine ammonia-lyase (TAL). uni-greifswald.demdpi.com Feeding experiments with L-Tyrosine (RING-¹³C₆) have been used to trace its incorporation into downstream phenylpropanoids.

In sorghum, for example, studies using ¹³C-labeled phenylalanine and tyrosine demonstrated that both amino acids serve as precursors to soluble p-coumaric acid-derived phenylpropanoids. frontiersin.org The analysis of ¹³C incorporation revealed that the relative contributions of phenylalanine and tyrosine to the synthesis of these compounds can vary between different metabolites and tissues, suggesting the existence of multiple, distinct pools of p-coumaric acid. frontiersin.org Similarly, in Brachypodium distachyon, isotope labeling experiments showed that both phenylalanine and tyrosine are incorporated into lignified tissues. researchgate.net The use of L-Tyrosine (RING-¹³C₆) helps to quantify the flux through the TAL-mediated pathway to p-coumaric acid and its derivatives. semanticscholar.org

Recent research has uncovered a fascinating metabolic link between the biosynthesis of flavonoids and ubiquinone (Coenzyme Q), a vital component of the mitochondrial respiratory chain. researchgate.net Feeding experiments using L-Phenylalanine (RING-¹³C₆) in Arabidopsis thaliana were instrumental in this discovery. researchgate.net When key enzymes in the flavonoid pathway were knocked out, the incorporation of the ¹³C label into ubiquinone was affected. researchgate.net

Specifically, studies with Arabidopsis mutants pinpointed the metabolic branch-point between flavanone-3-hydroxylase and flavonoid-3'-hydroxylase. researchgate.net Further isotopic labeling experiments demonstrated that the B-ring of the flavonoid kaempferol (B1673270) is incorporated into the benzenoid ring of ubiquinone. researchgate.net This indicates that flavonoids can serve as precursors for ubiquinone biosynthesis. While these initial studies highlighted the use of labeled phenylalanine, the principle directly applies to tracing the flow from L-Tyrosine (RING-¹³C₆) through shared intermediates like p-coumaric acid into these interconnected pathways. The ability of Arabidopsis to derive the ubiquinone ring from both phenylalanine and tyrosine via two independent routes further underscores the utility of labeled tyrosine in dissecting these connections. nih.gov

The biosynthesis of benzylisoquinoline alkaloids (BIAs), a large and diverse class of pharmacologically active compounds, has been a subject of intense study. L-tyrosine is a fundamental precursor for this entire class of molecules. researchgate.net Isotopic labeling has been a key technique in deciphering the complex reaction sequences leading to alkaloids like morphine.

In studies investigating the endogenous formation of morphine in human cells, [ring-¹³C₆]-tyramine, a direct metabolite of L-tyrosine, was used as a labeled precursor. pnas.orgresearchgate.net When neuroblastoma cells were supplied with [ring-¹³C₆]-tyramine, the isolated morphine exhibited a mass shift of +6, indicating the incorporation of the intact ¹³C₆-labeled ring. pnas.org This provided definitive evidence that the cells were capable of synthesizing morphine, as opposed to it being from an external source. pnas.orgresearchgate.net Similarly, feeding experiments with Papaver somniferum (opium poppy) seedlings using [ring-¹³C₆]-L-tyrosine and [ring-¹³C₆]-tyramine led to the production of ¹³C-labeled codeine, a direct precursor to morphine, confirming the biosynthetic pathway. researchgate.net These studies demonstrate the power of L-Tyrosine (RING-¹³C₆) and its derivatives in tracing the origins of complex alkaloid structures.

The application of L-Tyrosine (RING-¹³C₆) extends to a variety of other natural products. For instance, it has been used to investigate the biosynthesis of pyrrocidines, a class of fungal metabolites characterized by a unique frontiersin.orgparacyclophane structure. beilstein-journals.orgcore.ac.uk The biosynthesis of pyrrocidine A involves a complex assembly of acetate (B1210297) units, methyl groups, and one molecule of L-tyrosine. beilstein-journals.org To distinguish between two possible mechanisms for the formation of the macrocycle, a specially synthesized L-tyrosine labeled with both ¹³C and ¹⁸O was used. beilstein-journals.org The results showed that the phenolic oxygen of tyrosine was retained, supporting a mechanism where the phenol (B47542) acts as a nucleophile during the cyclization. researchgate.net

The biosynthesis of Coenzyme Q (ubiquinone) also relies on a benzenoid ring precursor derived from tyrosine in eukaryotes. researchgate.netgenome.jp Isotopic labeling studies in Arabidopsis thaliana have shown that the plant can synthesize the ubiquinone ring from both phenylalanine and tyrosine through two separate pathways. nih.gov Feeding axenic cultures with uniformly ¹³C-labeled tyrosine (Tyr-[¹³C₉;¹⁵N]) resulted in the detection of ubiquinone-[Ring-¹³C₆], confirming that the aromatic ring of tyrosine is incorporated into the ubiquinone structure. nih.gov These experiments, often involving knockout mutants, help to identify the specific genes and enzymes involved in the tyrosine-dependent branch of Coenzyme Q biosynthesis. nih.govportlandpress.com

Tracing ¹³C-Labeled Precursors in Plant Secondary Metabolism

Enzymatic Pathway Characterization Using L-Tyrosine (RING-¹³C₆)

The unique spectral signature of L-Tyrosine (RING-¹³C₆) allows for its unambiguous detection and quantification using mass spectrometry and nuclear magnetic resonance spectroscopy. This has made it an invaluable tracer for characterizing the activity and kinetics of specific enzymes involved in amino acid metabolism.

Phenylalanine Hydroxylase Activity and ¹³C Tracer ¹³C Metabolism

L-Tyrosine is synthesized from L-phenylalanine by the enzyme phenylalanine hydroxylase (PAH). In tracer studies, the conversion of L-phenylalanine (RING-¹³C₆) to L-Tyrosine (RING-¹³C₆) provides a direct measure of in vivo PAH activity. This is particularly crucial for understanding metabolic disorders like phenylketonuria (PKU), which results from deficient PAH activity.

Research using ¹³C-labeled phenylalanine has demonstrated that the kidney, in addition to the liver, is a significant site for the conversion of phenylalanine to tyrosine in humans. pnas.org By tracking the appearance of L-Tyrosine (RING-¹³C₆) in different tissues and biofluids following administration of L-phenylalanine (RING-¹³C₆), researchers can quantify the rate of this conversion. For instance, studies in non-small cell lung carcinoma xenograft models have shown a delayed temporal trend in the enrichment of ¹³C₆-Tyrosine compared to ¹³C₆-Phenylalanine, directly reflecting the Phe-to-Tyr conversion process. acu.edu.aunih.govnih.govresearchgate.net This approach allows for the exploration of local phenylalanine metabolism within the context of tissue morphology. acu.edu.aunih.govnih.govresearchgate.net

Aromatic L-Amino Acid Decarboxylase (AADC) Investigations

Aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the synthesis of neurotransmitters, catalyzing the conversion of L-DOPA to dopamine (B1211576) and 5-hydroxytryptophan (B29612) to serotonin. L-Tyrosine serves as the precursor for L-DOPA synthesis via the enzyme tyrosine hydroxylase.

Tyrosine Ammonia-Lyase (TAL) and Cinnamate 4-Hydroxylase (C4H) Involvement

In plants and some microorganisms, L-tyrosine can be converted to p-coumaric acid by the enzyme tyrosine ammonia-lyase (TAL). nih.govmdpi.com This is a crucial step in the biosynthesis of a wide array of secondary metabolites, including flavonoids and lignins. nih.govuniprot.org Alternatively, L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL), which is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H). nih.govmdpi.com

The use of L-Tyrosine (RING-¹³C₆) in feeding experiments allows researchers to distinguish between these two pathways. semanticscholar.org If the ¹³C label from L-Tyrosine (RING-¹³C₆) is incorporated into p-coumaric acid and its downstream products, it provides direct evidence for the involvement of the TAL pathway. Comparing the labeling patterns from experiments with L-phenylalanine (RING-¹³C₆) and L-Tyrosine (RING-¹³C₆) can reveal the relative contributions of the TAL/C4H pathways to the biosynthesis of specific phenylpropanoids in different organisms and tissues. semanticscholar.org

Metabolic Reprogramming and Pathway Shifts in Research Models

Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and developmental processes. L-Tyrosine (RING-¹³C₆) serves as a critical tool for investigating these dynamic changes in metabolism, providing insights into how cells adapt their biochemical machinery in response to internal and external cues.

Spatiotemporal Tracing of Labeled Amino Acid Kinetics in Tissue Microenvironments

A significant advantage of using stable isotope tracers like L-Tyrosine (RING-¹³C₆) is the ability to perform spatiotemporal analysis of metabolic processes. Techniques like mass spectrometry imaging (MSI) can visualize the distribution of the labeled compound and its metabolites within a tissue section, providing a spatial map of metabolic activity. acu.edu.aunih.govnih.govresearchgate.net

For example, in studies of non-small cell lung carcinoma xenografts, MSI has been used to track the kinetics of L-phenylalanine (RING-¹³C₆) and its conversion to L-Tyrosine (RING-¹³C₆) at different time points after injection. acu.edu.aunih.govnih.govresearchgate.net These studies have revealed that the labeled amino acids have higher abundances in viable tumor regions compared to non-viable regions, demonstrating heterogeneous metabolic activity within the tumor microenvironment. acu.edu.aunih.govnih.govresearchgate.net The ability to observe these dynamic changes in spatial distribution over time provides unprecedented insight into the metabolic interplay between different cell populations within a tissue. acu.edu.aunih.govnih.govresearchgate.net

Analysis of Localized Metabolic Flux and Pathway Branching

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biochemical network. nih.gov When combined with stable isotope tracers like L-Tyrosine (RING-¹³C₆), ¹³C-MFA can provide detailed information about the flow of carbon through various metabolic pathways. nih.gov

By analyzing the isotopic labeling patterns of downstream metabolites, researchers can determine the relative activities of different pathway branches. For instance, in the context of phenylpropanoid biosynthesis, the distribution of the ¹³C label from L-Tyrosine (RING-¹³C₆) among different flavonoids and other secondary metabolites can reveal how metabolic flux is partitioned at key branch points in the pathway. This approach is crucial for understanding how metabolic networks are regulated and how they can be engineered for specific purposes, such as increasing the production of valuable natural products.

Table 1: Research Findings on L-Tyrosine (RING-¹³C₆) Kinetics

Time PointObservationImplicationReference
10 minHighest abundance of ¹³C₆-Phe detected in tumor tissue.Rapid uptake of phenylalanine by tumor cells. nih.govnih.govresearchgate.net
30 minPeak enrichment of ¹³C₆-Tyr in tumor tissue.Delayed conversion of phenylalanine to tyrosine. nih.gov
Over timeProgressive decrease in ¹³C₆-Phe abundance.Utilization of phenylalanine by the tumor. nih.govnih.govresearchgate.net

Considerations in L Tyrosine Ring ¹³c₆ Experimental Design and Data Interpretation

The use of stable isotope-labeled compounds, such as L-Tyrosine (RING-¹³C₆), has become an invaluable tool in metabolic research, allowing for the detailed tracking of metabolic pathways and quantification of flux rates. researchgate.net However, the successful application of these tracers hinges on meticulous experimental design and careful data interpretation. Key considerations include the strategies for achieving optimal isotopic labeling, ensuring analytical precision, especially with low-abundance samples, and understanding the inherent challenges of applying these tracers to complex biological environments.

Q & A

Basic Research Question

  • Cell-based assays : Use B16 melanoma cells or human melanocytes. Titrate ¹³C₆-tyrosine (0.1–10 mM) and measure melanin content via absorbance at 405 nm.
  • Enzyme kinetics : Purify tyrosinase and monitor dopachrome formation at 475 nm with varying ¹³C₆-tyrosine concentrations. Calculate Km and Vmax using Lineweaver-Burk plots.
  • Isotope tracing : Quantify ¹³C incorporation into melanin via LC-MS to distinguish de novo synthesis from endogenous pools .

What analytical challenges arise when using L-Tyrosine (Ring-¹³C₆) in stable isotope-resolved metabolomics?

Advanced Research Question

  • Spectral overlap : Natural abundance ¹³C in metabolites (1.1%) may obscure ¹³C₆ signals. Mitigate via high-resolution MS (Orbitrap or FT-ICR) or ¹³C-filtered NMR experiments.
  • Pathway ambiguity : Use tandem MS (MS/MS) to confirm fragmentation patterns unique to ¹³C₆-labeled metabolites.
  • Data normalization : Express isotopic enrichment as molar percent excess (MPE) relative to unlabeled controls .

How can researchers validate the isotopic purity of L-Tyrosine (Ring-¹³C₆) batches?

Basic Research Question

  • NMR analysis : Acquire ¹³C NMR spectra to confirm six equivalent aromatic carbon signals (δ ~125–140 ppm) and absence of unlabeled peaks.
  • Mass spectrometry : Perform high-resolution MS to verify molecular ion ([M+H]⁺ = 182.0822 for ¹³C₆) and isotopic purity (>99% via peak integration) .
  • Supplier documentation : Cross-check certificates of analysis (CoA) with independent testing, prioritizing vendors adhering to ISO/IEC 17025 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.